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Compound of Interest

Compound Name: Demethoxymatteucinol

Cat. No.: B1203457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Demethoxymatteucinol, a C-methylated flavanone, is a naturally occurring flavonoid that has

garnered interest in the scientific community for its potential therapeutic applications. Isolated

from various plant sources, it has demonstrated notable biological activities, including the

inhibition of viral neuraminidase. This technical guide provides a comprehensive overview of

the physical and chemical properties of demethoxymatteucinol, detailed experimental

protocols for its isolation and analysis, and an exploration of its known biological activities and

associated signaling pathways. All quantitative data is presented in structured tables for clarity

and ease of comparison, and key experimental workflows and signaling pathways are

visualized using diagrams.

Physical and Chemical Properties
Demethoxymatteucinol is formally known as (2S)-5,7-dihydroxy-6,8-dimethyl-2-phenyl-2,3-

dihydrochromen-4-one. Its fundamental physical and chemical properties are summarized in

the tables below.

Table 1: General and Physical Properties of
Demethoxymatteucinol
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Property Value Reference

Molecular Formula C₁₇H₁₆O₄ [1][2]

Molecular Weight 284.31 g/mol [1][2]

CAS Number 56297-79-1 [1]

Appearance Solid [3]

Melting Point 201-204 °C [3]

Table 2: Chromatographic and Spectroscopic Identifiers
Identifier Value Reference

IUPAC Name

(2S)-5,7-dihydroxy-6,8-

dimethyl-2-phenyl-2,3-

dihydrochromen-4-one

[1]

InChI

InChI=1S/C17H16O4/c1-9-

15(19)10(2)17-

14(16(9)20)12(18)8-13(21-

17)11-6-4-3-5-7-11/h3-

7,13,19-20H,8H2,1-

2H3/t13-/m0/s1

[1]

InChIKey
HAIHGFWQOPJMPV-

ZDUSSCGKSA-N
[1]

SMILES

CC1=C(C(=C2C(=C1O)C(=O)

C--INVALID-LINK--

C3=CC=CC=C3)C)O

[1]

Table 3: Solubility Profile of Demethoxymatteucinol
Flavonoids, in general, exhibit low solubility in water but are soluble in polar organic solvents.

[4][5] While specific quantitative solubility data for demethoxymatteucinol is not readily

available, its solubility profile is expected to be similar to other flavanones.
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Solvent Solubility Reference

Dimethyl Sulfoxide (DMSO) Soluble [4][5]

Ethanol Soluble [4][5]

Water Low solubility [4][5]

Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of

demethoxymatteucinol. The following tables summarize the available nuclear magnetic

resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data.

Table 4: ¹H and ¹³C NMR Spectral Data of
Demethoxymatteucinol
The ¹H-NMR spectrum of demethoxymatteucinol shows 16 protons, while the ¹³C-NMR

spectrum displays 15 carbon signals, as reported from a study on its isolation from Syzygium

aqueum.[6]

(Note: Detailed peak assignments with chemical shifts (ppm), multiplicity, and coupling

constants (J) are essential for unambiguous identification and should be determined from high-

resolution spectra.)

Table 5: Mass Spectrometry Data of
Demethoxymatteucinol
Gas chromatography-mass spectrometry (GC-MS) analysis provides information on the

molecular weight and fragmentation pattern of the compound.

m/z Interpretation Reference

284 Molecular Ion [M]⁺ [1]

180 Fragment [1]

152 Fragment [1]
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Table 6: Infrared (IR) Spectroscopy Data of
Demethoxymatteucinol
The IR spectrum provides information about the functional groups present in the molecule.

(Note: Specific absorption bands (cm⁻¹) corresponding to functional groups such as O-H

(hydroxyl), C=O (carbonyl), C-O (ether), and aromatic C=C bonds are expected. Detailed

analysis of the IR spectrum is required for complete characterization.)

Experimental Protocols
Isolation of Demethoxymatteucinol from Syzygium
aqueum
The following protocol is a generalized procedure based on the successful isolation of

demethoxymatteucinol from the leaves of Syzygium aqueum.[6]
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Extraction
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Purification

Dried and powdered leaves of Syzygium aqueum
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Liquid-liquid extraction

Vacuum Liquid Chromatography (VLC)
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Fig. 1: Workflow for the isolation of demethoxymatteucinol.

Methodology:
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Extraction: The dried and powdered leaves of Syzygium aqueum are subjected to continuous

extraction using methanol as the solvent.

Fractionation: The resulting crude methanol extract is then fractionated using a series of

chromatographic techniques. This typically involves:

Liquid-Liquid Extraction: To partition the extract based on polarity.

Vacuum Liquid Chromatography (VLC): For coarse separation of the fractions.

Radial Chromatography: For finer separation and purification of the target compound.

Purification: The fraction containing demethoxymatteucinol is further purified by

recrystallization to obtain the pure compound.

Neuraminidase Inhibition Assay
Demethoxymatteucinol has been shown to exhibit inhibitory effects on viral neuraminidases.

[1] A generic protocol for a neuraminidase inhibition assay is provided below. This assay can be

adapted to evaluate the inhibitory potential of demethoxymatteucinol.
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Click to download full resolution via product page

Fig. 2: Workflow for a neuraminidase inhibition assay.

Methodology:

Preparation: Prepare solutions of the neuraminidase enzyme, a fluorogenic substrate (e.g.,

4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid, MUNANA), and various concentrations of

demethoxymatteucinol.

Reaction:

Pre-incubate the neuraminidase enzyme with different concentrations of

demethoxymatteucinol.
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Initiate the enzymatic reaction by adding the fluorogenic substrate.

Detection and Analysis:

Measure the fluorescence generated by the enzymatic cleavage of the substrate at

appropriate time points.

Calculate the percentage of inhibition for each concentration of demethoxymatteucinol
and determine the half-maximal inhibitory concentration (IC₅₀) value.

Biological Activity and Signaling Pathways
The primary reported biological activity of demethoxymatteucinol is its ability to inhibit viral

neuraminidases from influenza A (H1N1) and H9N2 strains.[1] Neuraminidase is a crucial

enzyme for the release of new virus particles from infected cells, making it a key target for

antiviral drugs.

While specific signaling pathways modulated by demethoxymatteucinol have not been

extensively studied, flavonoids as a class are known to interact with various cellular signaling

cascades. For instance, the structurally related compound, demethoxycurcumin, has been

shown to affect the NF-κB and AMPK signaling pathways. Further research is required to

elucidate the specific intracellular targets and signaling pathways affected by

demethoxymatteucinol. Based on the known activities of similar flavonoids, potential

pathways of interest for future investigation are depicted below.
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Fig. 3: Potential signaling pathways modulated by flavonoids.

Conclusion
Demethoxymatteucinol presents as a promising natural compound with well-defined physical

and chemical characteristics and demonstrated biological activity. This technical guide provides

a foundational understanding for researchers and drug development professionals interested in

exploring its therapeutic potential. Further investigations are warranted to fully elucidate its

spectral properties, quantitative solubility, and, most importantly, its specific interactions with

cellular signaling pathways. Such studies will be crucial in unlocking the full therapeutic value

of this intriguing flavonoid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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